molecular formula C8H10O B1314234 5-Allylcyclopent-2-enone CAS No. 61020-32-4

5-Allylcyclopent-2-enone

Cat. No. B1314234
CAS RN: 61020-32-4
M. Wt: 122.16 g/mol
InChI Key: CADVNFCZWAMCSY-UHFFFAOYSA-N
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Patent
US09200011B2

Procedure details

An ice cold (3° C.) solution of 2-phenylselenyl-5-(propene-3-yl)cyclopentanone, (mixture of isomers, (12.0 g, 43 mmol)) in methylene chloride (200 mL) was stirred in a 1 L round bottomed-flask that was equipped for boil-over containment. To this solution was added saturated aqueous ammonium chloride (45 mL), followed by dropwise addition of a 30% aqueous solution of hydrogen peroxide (22 mL). The reaction mixture was then slowly warmed to room temperature with intermittent cooling, as necessary, to prevent excess bubbling and boil-over. After stirring at room temperature for an additional hour the solution was washed with water (100 mL), followed by stirring with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min, and the aqueous and organic layers were then allowed to separate. The organic solution was washed with saturated aqueous sodium bicarbonate and brine (75 mL each), dried using Na2SO4 and concentrated to a volume of about 30 mL. Purification of the crude reaction was effected by loading the crude mixture onto a silica gel column (˜400 cc) using methylene chloride as the eluting solvent. Concentration of the appropriate fractions afforded 5-(propene-3-yl)cyclopent-2-enone (3.95 g, 75%) as a very pale yellow oil. NMR (CDCl3): δ 7.61 (m, 1 H), 6.12 (m, 1 H), 5.60-5.75 (m, 1 H), 4.90-5.05 (m, 2 H), 2.70-2.80 (m, 1 H), 2.45-2.55 (m, 1 H), 2.30-2.40 (m, 2 H), 2.05-2.15 (m, 1 H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-phenylselenyl-5-(propene-3-yl)cyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([SeH])[CH2:11][CH2:10][CH:9](CC=C)[C:8]2=[O:15])C=CC=[CH:3][CH:2]=1.[Cl-].[NH4+].OO>C(Cl)Cl>[CH2:3]=[CH:2][CH2:1][CH:7]1[C:8](=[O:15])[CH:9]=[CH:10][CH2:11]1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-phenylselenyl-5-(propene-3-yl)cyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(C(CC1)CC=C)=O)[SeH]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22 mL
Type
reactant
Smiles
OO
Step Four
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred in a 1 L round bottomed-flask that
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was equipped for boil-over containment
CUSTOM
Type
CUSTOM
Details
as necessary, to prevent excess bubbling
STIRRING
Type
STIRRING
Details
After stirring at room temperature for an additional hour the solution
WASH
Type
WASH
Details
was washed with water (100 mL)
STIRRING
Type
STIRRING
Details
by stirring with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic solution was washed with saturated aqueous sodium bicarbonate and brine (75 mL each)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of about 30 mL
CUSTOM
Type
CUSTOM
Details
Purification of the crude
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
product
Smiles
C=CCC1CC=CC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.